molecular formula C7H11NO B6271692 (2-isocyanatopropan-2-yl)cyclopropane CAS No. 2649079-66-1

(2-isocyanatopropan-2-yl)cyclopropane

Cat. No.: B6271692
CAS No.: 2649079-66-1
M. Wt: 125.2
InChI Key:
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Description

(2-Isocyanatopropan-2-yl)cyclopropane, also known as isocyanocyclopropane, is an organic compound that belongs to the family of cyclopropanes. It is a colorless liquid with a strong, unpleasant odor and is highly flammable. Isocyanocyclopropane has a wide range of applications in the chemical and pharmaceutical industries. It is used as a reagent in the synthesis of various compounds, and is also used as an intermediate in the production of pharmaceuticals and other organic compounds.

Scientific Research Applications

Isocyanocyclopropane is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, as an intermediate in the production of pharmaceuticals and other organic compounds, and as a starting material for the synthesis of heterocycles. It is also used as a reagent in the synthesis of a variety of other compounds, including polymers, organometallic compounds, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-isocyanatopropan-2-yl)cyclopropaneopropane is not fully understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction is believed to occur through a cycloaddition reaction, resulting in the formation of a cyclopropane ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-isocyanatopropan-2-yl)cyclopropaneopropane have not been extensively studied. However, it is known that the compound is highly toxic and may cause skin and eye irritation. In addition, it is believed to be a possible carcinogen and should be handled with caution.

Advantages and Limitations for Lab Experiments

Isocyanocyclopropane has several advantages and limitations for use in lab experiments. It is a relatively inexpensive reagent and is easy to handle. However, it is highly toxic and can cause skin and eye irritation. In addition, it is flammable and should be handled with care.

Future Directions

There are a number of potential future directions for research into (2-isocyanatopropan-2-yl)cyclopropaneopropane. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential applications in organic synthesis and pharmaceutical production. In addition, further research could be conducted into its potential use as a fuel and its potential toxicity. Finally, further research could be conducted into its potential use as a reagent in the synthesis of various compounds, including heterocycles, polymers, and organometallic compounds.

Synthesis Methods

Isocyanocyclopropane can be synthesized by the reaction of 1,3-dichloropropane with sodium isocyanate in an aqueous medium. The reaction is carried out at room temperature and the product is obtained in high yields. The reaction is highly exothermic and the reaction mixture must be cooled to prevent over-heating.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-isocyanatopropan-2-yl)cyclopropane involves the reaction of cyclopropane with isocyanate in the presence of a catalyst.", "Starting Materials": [ "Cyclopropane", "Isocyanate", "Catalyst" ], "Reaction": [ "Add the catalyst to a reaction vessel", "Add cyclopropane to the reaction vessel", "Add isocyanate to the reaction vessel", "Heat the reaction mixture to a temperature of 100-150°C", "Stir the reaction mixture for several hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to remove any solid impurities", "Distill the product to obtain (2-isocyanatopropan-2-yl)cyclopropane" ] }

2649079-66-1

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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